Hsd17B13-IN-5 is a compound related to the enzyme 17-beta-hydroxysteroid dehydrogenase 13, which is implicated in lipid metabolism and associated with non-alcoholic fatty liver disease. This compound is part of a series of inhibitors designed to target the enzymatic activity of HSD17B13, aiming to provide therapeutic benefits in metabolic disorders.
The synthesis of Hsd17B13-IN-5 involves several organic chemistry techniques, including:
The synthetic pathway may include multiple steps involving functional group modifications and coupling reactions. For instance, starting materials may undergo halogenation followed by nucleophilic substitution to introduce specific functional groups that enhance binding affinity to HSD17B13 .
The molecular structure of Hsd17B13-IN-5 can be represented by its chemical formula, which includes various functional groups that facilitate interaction with the enzyme's active site. The precise three-dimensional arrangement of atoms can be elucidated through X-ray crystallography or computational modeling.
The compound's structural data is typically deposited in databases like the Protein Data Bank or PubChem, where it can be accessed for detailed analysis. For example, structural motifs may include aromatic rings and halogen substituents that contribute to its inhibitory properties .
Hsd17B13-IN-5 undergoes specific chemical reactions with the active site residues of HSD17B13. These interactions can be characterized as:
Kinetic studies typically assess the inhibitor's potency by measuring changes in enzyme activity in the presence of varying concentrations of Hsd17B13-IN-5. This data helps determine parameters such as the inhibition constant (Ki) and provides insights into the mechanism of action .
Hsd17B13-IN-5 functions by binding to the active site of HSD17B13, blocking its enzymatic activity. This inhibition results in altered lipid metabolism pathways within hepatocytes.
Studies have shown that inhibition of HSD17B13 can lead to decreased lipid droplet accumulation and may influence pathways related to fatty acid oxidation and retinoid metabolism. The specific interactions at the molecular level can be elucidated through structural biology techniques .
Hsd17B13-IN-5 exhibits specific physical properties such as:
Chemical properties include:
Relevant data on these properties can often be found in chemical databases like PubChem or through experimental studies .
Hsd17B13-IN-5 is primarily explored for its potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease. By inhibiting HSD17B13, researchers aim to mitigate lipid accumulation in liver cells, thereby reducing the risk of progression to more severe liver conditions like steatosis or hepatocellular carcinoma.
HSD17B13 (17β-hydroxysteroid dehydrogenase 13) is a hepatocyte-specific, lipid droplet (LD)-associated protein that plays a critical role in nonalcoholic fatty liver disease (NAFLD) and its inflammatory subtype, nonalcoholic steatohepatitis (NASH). Unlike other members of the 17β-HSD family involved in steroid metabolism, HSD17B13 localizes to the surface of hepatic lipid droplets and exhibits enzymatic activity toward lipid mediators including retinoids and pro-inflammatory eicosanoids [1] [6]. In human NAFLD livers, HSD17B13 expression is markedly upregulated and correlates with disease severity [4]. Mechanistically, HSD17B13 promotes hepatic steatosis by:
Table 1: Biological Functions of HSD17B13 in Hepatocytes
| Function Category | Specific Actions | Pathogenic Consequences |
|---|---|---|
| Lipid Droplet Dynamics | LD stabilization, Inhibition of lipophagy | Increased steatosis |
| Enzymatic Activities | Retinol dehydrogenase, Estradiol metabolism | Pro-inflammatory mediator production |
| Lipid Metabolism | DAG accumulation, Reduced PUFA-PCs | Lipotoxicity & ER stress |
Human genetic studies provide compelling evidence for HSD17B13 as a modifier of chronic liver disease progression. The splice variant rs72613567 (HSD17B13-Δexon6) results in a truncated, catalytically inactive protein and demonstrates significant protective effects across diverse populations:
Longitudinal cohort studies of biopsy-proven NAFLD patients reveal that rs72613567 carriers exhibit slower fibrosis progression and 73% reduced liver-related complications over 7-year follow-up [7]. Similarly, the missense variant rs6834314 (A>G) associates with attenuated hepatocyte ballooning and improved albuminuria profiles in NAFLD patients [2].
Table 2: Protective HSD17B13 Genetic Variants in Liver Disease
| Variant | Type | Functional Effect | Protective Associations | Major Population Frequencies |
|---|---|---|---|---|
| rs72613567 | Splice variant (T>TA) | Truncated inactive protein | ↓ NASH progression, ↓ Fibrosis, ↓ HCC | 34% (East Asia), 22% (Europe), 5% (Africa) |
| rs6834314 | Missense (A>G) | Reduced enzymatic activity | ↓ Hepatocyte ballooning, ↓ Albuminuria | Co-inherited with rs72613567 |
The human genetic evidence supporting HSD17B13 loss-of-function variants provides a strong pharmacological rationale for targeted inhibition:
Preclinical studies demonstrate that HSD17B13 inhibition produces superior effects to lifestyle interventions alone. In high-fat diet murine models, HSD17B13 knockdown reduced hepatic triglycerides by 58% without affecting body weight or adiposity, whereas diet modification alone provided only 22% reduction [3]. The therapeutic window appears favorable due to redundant enzymatic pathways for steroid metabolism in extrahepatic tissues [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1